Supprelin (TN)

Description

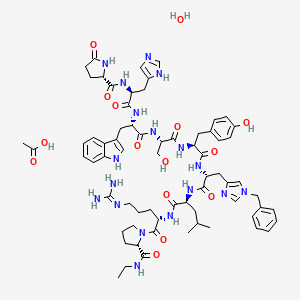

Structure

2D Structure

Properties

Molecular Formula |

C68H92N18O15 |

|---|---|

Molecular Weight |

1401.6 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate |

InChI |

InChI=1S/C66H86N18O12.C2H4O2.H2O/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;1-2(3)4;/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);1H3,(H,3,4);1H2/t47-,48-,49-,50-,51-,52-,53+,54-,55-;;/m0../s1 |

InChI Key |

DGTVQJOTEDTFMR-VYFXDUNUSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Leuprolide Acetate

Gonadotropin-Releasing Hormone Receptor (GnRHR) Biology and Signaling

The GnRHR is a pivotal component of the hypothalamic-pituitary-gonadal axis, playing a central role in the regulation of vertebrate reproduction. nih.gov It is a member of the large family of G protein-coupled receptors (GPCRs), which are characterized by their seven-transmembrane domains. mdpi.comwikipedia.org The primary function of GnRHR is to bind GnRH, a decapeptide hormone released from the hypothalamus, and transduce this signal into intracellular responses within pituitary gonadotrope cells. nih.govwikipedia.org This interaction stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function. nih.govoup.com

GnRHR Structure and Ligand Binding Characteristics

As a rhodopsin-like, class A GPCR, the GnRHR is composed of seven alpha-helical transmembrane domains connected by three intracellular and three extracellular loops. mdpi.comnih.gov The amino-terminal end is located on the extracellular side, while the carboxyl-terminal end is intracellular. mdpi.com A unique feature of the human GnRH receptor is the absence of a cytoplasmic carboxy-terminal tail, which is present in many other GPCRs. nih.govresearch-nexus.net

The binding of GnRH and its analogs, such as leuprolide acetate (B1210297), occurs within a pocket formed by the extracellular loops and the transmembrane domains. mdpi.comnih.gov Specific amino acid residues within this pocket are crucial for the high-specificity recognition and binding of the ligand. mdpi.com The crystal structure of the GnRH1R bound to a small-molecule drug reveals an enlarged orthosteric binding site. nih.gov Ligands bind to these variable extracellular surfaces, inducing a conformational change in the receptor that transmits the activation signal across the cell membrane to the intracellular G proteins. nih.govresearch-nexus.net

| Feature | Description | Reference |

|---|---|---|

| Receptor Class | G protein-coupled receptor (GPCR), Rhodopsin-like, Class A | mdpi.comnih.gov |

| Transmembrane Domains | Seven alpha-helical domains spanning the cell membrane | mdpi.com |

| Loops | Three intracellular and three extracellular loops | mdpi.com |

| Termini | Extracellular amino-terminus and intracellular carboxyl-terminus | mdpi.com |

| Unique Feature (Human) | Lacks a cytoplasmic carboxy-terminal tail | nih.govresearch-nexus.net |

| Ligand Binding Site | Pocket formed by extracellular loops and transmembrane domains | mdpi.comnih.gov |

Post-receptor Signaling Pathways of GnRHR Activation

Upon agonist binding, the GnRHR activates a complex network of intracellular signaling pathways. These pathways are not only crucial for the physiological regulation of gonadotropin release but are also central to the therapeutic effects of GnRH analogs like leuprolide acetate.

The primary signaling cascade initiated by GnRHR activation involves the heterotrimeric G proteins of the Gq/11 family. wikipedia.orgfrontiersin.org Upon receptor activation, the Gαq/11 subunit dissociates and activates phospholipase Cβ (PLCβ). nih.govresearchgate.net PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govnih.gov This rapid increase in intracellular calcium is a critical signal for the secretion of LH and FSH. nih.gov Simultaneously, DAG, along with the elevated intracellular Ca2+, activates various isoforms of protein kinase C (PKC). nih.govnih.gov The activation of PKC is a key event that leads to the downstream activation of other signaling cascades. nih.gov

The activation of PKC in pituitary gonadotropes subsequently triggers the activation of the mitogen-activated protein kinase (MAPK) superfamily. nih.govgenome.jp These cascades, including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38MAPK, provide a crucial link for transmitting signals from the cell surface to the nucleus, where they regulate gene transcription. nih.gov

The activation of ERK by GnRH is primarily dependent on the phosphorylation of Raf by PKC. qiagen.com Another pathway involving c-Src, dynamin, and Ras also contributes to ERK activation. nih.gov The activation of JNK involves PKC, c-Src, and the small GTPases CDC42/Rac1. nih.gov These MAPK pathways are instrumental in mediating the GnRH-induced synthesis of gonadotropins. nih.gov

| MAPK Cascade | Key Upstream Activators | Primary Function in Gonadotropes | Reference |

|---|---|---|---|

| ERK1/2 | PKC, Raf, c-Src, Ras | Regulation of gonadotropin synthesis and gene transcription | nih.govnih.govqiagen.com |

| JNK | PKC, c-Src, CDC42/Rac1 | Regulation of gonadotropin synthesis and gene transcription | nih.gov |

| p38MAPK | PKC | Role in gonadotropin subunit transcription is debated | frontiersin.orgnih.gov |

Recent research has unveiled a significant cross-talk between GnRH receptor signaling and the canonical Wnt signaling pathway. endocrine-abstracts.orgbioscientifica.com The GnRH receptor can target several components of this pathway, including the stabilization and nuclear accumulation of β-catenin. endocrine-abstracts.org β-catenin is a key effector of the canonical Wnt pathway, where it functions as a co-factor with T-cell factor/lymphoid enhancer factor (TCF/LEF) to mediate the transcription of Wnt target genes. endocrine-abstracts.org GnRH-induced regulation of β-catenin/TCF-dependent transcription has been shown to be mediated by Gq, PLC-β, and PKC-δ. endocrine-abstracts.org This interaction highlights a previously unrecognized level of complexity in the signaling networks governed by the GnRH receptor. endocrine-abstracts.org

The Forkhead Box O (FOXO) family of transcription factors, including FOXO1, FOXO3a, and FOXO4, are important regulators of genes involved in cell cycle control, apoptosis, and stress response. endocrine-abstracts.orged.ac.uk GnRH receptor signaling has been shown to target the phosphorylation and acetylation status of FOXO proteins, thereby regulating their transcriptional activity. endocrine-abstracts.org The PI3K/Akt and IKK signaling pathways are implicated as primary mediators in the GnRH-induced regulation of FOXO phosphorylation, cellular localization, and transcriptional activity. endocrine-abstracts.org Furthermore, the GnRH-induced nuclear accumulation of β-catenin, a known FOXO co-factor, plays a role in modulating GnRH-mediated FOXO transcriptional activity. endocrine-abstracts.org These findings suggest that FOXO transcription factors may be involved in mediating some of the anti-proliferative and apoptotic effects of GnRH analogs in certain cell types. endocrine-abstracts.org

Phosphatidylinositol 3-Kinase (PI3K) Activity Modulation

Recent research has indicated that the pharmacological effects of leuprolide acetate extend to the modulation of intracellular signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K) pathway. In uterine leiomyoma cells, treatment with leuprolide acetate has been demonstrated to reduce PI3K activity. This inhibition of the PI3K/Akt signaling cascade is believed to contribute to the anti-proliferative effects of the drug in these tissues. The precise molecular mechanisms by which leuprolide acetate modulates PI3K activity in pituitary gonadotropes, the primary target of its action, are still under investigation. However, it is hypothesized that the sustained activation of the GnRHR by leuprolide acetate may lead to alterations in downstream signaling molecules that cross-talk with the PI3K pathway, ultimately influencing cellular processes beyond gonadotropin secretion.

Leuprolide Acetate Interaction with GnRHR

Receptor Binding Affinity and Potency Relative to Native GnRH

Leuprolide acetate is a synthetic nonapeptide analog of the naturally occurring GnRH. patsnap.comfda.govfda.gov Structural modifications, specifically the substitution of a D-leucine for glycine (B1666218) at position 6, confer a significantly higher binding affinity for the GnRH receptor and a greater resistance to degradation by peptidases compared to native GnRH. mdpi.com This results in a markedly increased potency and a longer biological half-life. nih.gov While specific comparative binding affinity values (Ki or IC50) are not consistently reported across all studies, the enhanced potency of leuprolide acetate is a well-established principle of its pharmacology. e-cep.org This heightened and sustained interaction with the GnRH receptor is fundamental to its mechanism of action.

Table 1: Comparison of Leuprolide Acetate and Native GnRH

| Feature | Native GnRH | Leuprolide Acetate |

| Structure | Decapeptide | Nonapeptide analog with D-leucine at position 6 |

| Receptor Affinity | Lower | Significantly Higher |

| Potency | Lower | Significantly Higher |

| Half-life | Shorter | Longer |

Initial GnRH Receptor Stimulation and Transient Gonadotropin Release Dynamics

Upon initial administration, leuprolide acetate acts as a potent agonist at the GnRH receptors on pituitary gonadotropes. patsnap.com This initial binding mimics the action of endogenous GnRH, leading to a transient stimulation of the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). fda.govfda.govpharmacyfreak.com This phenomenon, often referred to as the "flare-up" or "flare effect," results in a temporary surge in the circulating levels of gonadal steroids, such as testosterone (B1683101) in males and estrogen in females. patsnap.com This initial stimulatory phase is a predictable and well-documented aspect of leuprolide acetate therapy.

Mechanism of GnRH Receptor Downregulation and Desensitization under Continuous Exposure

Continuous, rather than pulsatile, exposure of the pituitary gonadotropes to the high-potency GnRH agonist leuprolide acetate leads to a state of profound desensitization and downregulation of the GnRH receptors. patsnap.comnih.gov This adaptive response is a key component of the therapeutic effect of leuprolide. The molecular mechanisms underlying this process are multifaceted and involve:

Receptor Uncoupling: The continuous stimulation leads to an uncoupling of the GnRH receptor from its intracellular signaling pathways, rendering it less responsive to further stimulation.

Receptor Internalization: The agonist-bound GnRH receptors are internalized from the cell surface, reducing the number of available receptors for further binding. While mammalian GnRH receptors are known to internalize slowly, the sustained presence of a potent agonist like leuprolide acetate promotes this process over time. nih.gov

Transcriptional Regulation: Prolonged exposure to leuprolide acetate has been shown to decrease the concentration of GnRH receptor messenger RNA (mRNA) in pituitary cells. nih.gov This indicates that the reduction in the number of GnRH receptor sites is, at least in part, regulated at the level of gene expression. nih.gov

This combination of receptor desensitization, internalization, and reduced synthesis ultimately leads to a profound and sustained suppression of gonadotropin secretion. patsnap.compharmacyfreak.com

Regulation of Hypothalamic-Pituitary-Gonadal (HPG) Axis at the Molecular Level

Suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Secretion

The downregulation and desensitization of GnRH receptors under continuous leuprolide acetate exposure directly result in a dramatic and sustained suppression of LH and FSH secretion from the anterior pituitary. patsnap.comfda.govfda.govpharmacyfreak.comnih.govfrontiersin.org This suppression of gonadotropin release is the primary mechanism through which leuprolide acetate exerts its therapeutic effects on hormone-dependent conditions. The reduction in circulating LH and FSH levels leads to a subsequent and significant decrease in the production of gonadal steroids. In males, testosterone levels are reduced to castrate levels, while in females, estrogen levels are suppressed to postmenopausal levels. fda.govfda.gov This chemically induced state of hypogonadism is reversible upon discontinuation of the drug.

Table 2: Summary of Leuprolide Acetate's Effects on the HPG Axis

| Phase | Leuprolide Acetate Action | Pituitary Response | Gonadal Response |

| Initial (Flare) | Potent GnRH Receptor Agonism | Transient increase in LH and FSH secretion | Temporary surge in testosterone (males) and estrogen (females) |

| Continuous | GnRH Receptor Downregulation and Desensitization | Sustained suppression of LH and FSH secretion | Profound and sustained decrease in testosterone and estrogen production |

In Vitro Cellular Models for Leuprolide Acetate Studies

In vitro studies utilizing specific cell lines have been crucial for dissecting the direct cellular effects of leuprolide acetate (LA), independent of systemic hormonal feedback loops.

Androgen-Sensitive (e.g., LNCaP) and Androgen-Insensitive (e.g., PC-3) Prostate Cancer Cell Lines

Prostate cancer research has extensively utilized androgen-sensitive LNCaP cells and androgen-insensitive PC-3 cells to model different aspects of the disease. LNCaP cells are known to express androgen receptors (AR) and prostate-specific antigen (PSA), making them responsive to androgen stimulation researchgate.netaacrjournals.orgiiarjournals.orgnih.govmdpi.com. In contrast, PC-3 cells are derived from a bone metastasis and lack functional AR expression, rendering them androgen-independent researchgate.netaacrjournals.orgiiarjournals.orgnih.govmdpi.com.

Leuprolide acetate has demonstrated direct antiproliferative effects in both cell lines. In LNCaP cells, LA has been shown to counteract dihydrotestosterone (B1667394) (DHT)-stimulated growth and proliferation iiarjournals.orgspandidos-publications.com. Furthermore, LA has been observed to upregulate cell adhesion molecules such as E-cadherin, β-catenin, and γ-catenin in LNCaP cells, potentially contributing to its antitumor activity by enhancing cell-cell adhesion and counteracting tumor cell spreading nih.gov. While LA generally inhibits EGF-induced proliferation in both LNCaP and PC-3 cells, its effects on intracellular signaling pathways, such as extracellular signal-regulated kinase (ERK1/2) activity, can differ, showing a reduction in LNCaP cells and an increase in PC-3 cells spandidos-publications.com.

Uterine Leiomyoma Cell Systems

Uterine leiomyomas, commonly known as fibroids, are hormone-dependent tumors whose growth is influenced by estrogen and progesterone. Leuprolide acetate has been investigated in various uterine leiomyoma cell systems to understand its direct impact on these cells. Studies have shown that LA can suppress cell proliferation and induce apoptosis in leiomyoma cells jsafog.comoup.commedsci.orgoup.com. Mechanistically, LA treatment has been linked to a reduction in phosphoinositide 3-kinase (PI3K) activity and protein kinase B (PKB/Akt) activation, leading to decreased phosphorylation of the pro-apoptotic protein BAD and subsequent inhibition of cell survival oup.com. Additionally, LA has been found to reduce the expression of antiapoptotic proteins, including FLIP (70% reduction) and PED/PEA15 (50% reduction), thereby promoting apoptosis and contributing to leiomyoma volume reduction oup.comresearchgate.netresearchgate.net.

Gonadotrope Cell Lines (e.g., LβT2)

The LβT2 cell line, derived from a mouse pituitary tumor, serves as a valuable model for studying the function of gonadotropes, the cells responsible for producing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) oup.comnih.govoup.com. These cells express GnRH receptors (GnRHR), LHβ and FSHβ subunits, and steroid hormone receptors, making them suitable for investigating GnRH signaling pathways oup.comnih.govoup.comnih.gov. Research using LβT2 cells has demonstrated that GnRH agonists, including leuprolide acetate, can exert direct antiproliferative effects mediated through the GnRHR. These effects can involve cell cycle arrest and an increase in apoptosis oup.com. Leuprolide acetate has also been shown to influence gene expression, such as the LHβ subunit, in these specialized pituitary cells nih.gov.

Investigations into Cell Proliferation and Apoptosis Mechanisms in Tumor Cell Lines

Leuprolide acetate has been shown to exert direct antitumor effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, beyond prostate and uterine cancers. For instance, in endometrial cancer cells, LA has been reported to suppress proliferation and induce apoptosis by modulating the expression of key apoptotic regulators lktlabs.com. In granulosa cell tumors, GnRH agonists, including LA, have been observed to inhibit proliferative activity and increase apoptosis nih.gov. The mechanisms underlying these effects often involve the modulation of intracellular signaling pathways that control cell survival and death, such as the PI3K/Akt pathway and the expression of apoptosis-related proteins oup.comoup.com.

Study of Gene Expression Profiles in Response to Leuprolide Acetate (e.g., bcl-2, PEA-15)

Leuprolide acetate significantly impacts the expression of genes involved in cell survival and apoptosis. In androgen-sensitive prostate cancer cells (LNCaP), LA has been shown to reduce the expression of the antiapoptotic gene bcl-2 at both mRNA and protein levels, particularly when cells are stimulated with DHT iiarjournals.orgspandidos-publications.comcabidigitallibrary.orgnih.gov. In uterine leiomyoma cells, LA treatment leads to a notable decrease in the expression of antiapoptotic proteins such as FLIP and PED/PEA15 (also known as PPME1), which is a key mechanism contributing to its antiproliferative action in these tumors oup.comresearchgate.netresearchgate.net. In endometrial cells, LA has been observed to increase pro-apoptotic factors like Bax and FasL while decreasing antiapoptotic Bcl-2 lktlabs.com.

Animal Models in Leuprolide Acetate Research

Animal models are indispensable for evaluating the efficacy and understanding the systemic effects of leuprolide acetate in a more complex biological context.

Prostate Cancer Models : Xenograft models, typically involving the implantation of human prostate cancer cell lines (e.g., LNCaP, PC-3, DU145) into immunocompromised mice (such as SCID mice), are widely used to study tumor growth, metastasis, and the effects of therapeutic agents like LA nih.govmdpi.com. These models allow for the assessment of LA's ability to suppress tumor growth and modulate hormone-dependent pathways in vivo.

Endometriosis Models : Animal studies have employed models of endometriosis to investigate the impact of GnRH agonists, including leuprolide acetate, on disease progression, apoptosis, and angiogenesis within the endometriotic tissue oup.comlktlabs.com.

General Preclinical Studies : Animal studies in rats and monkeys have provided insights into the pharmacokinetic and pharmacodynamic properties of leuprolide acetate, including its effects on reproductive hormone suppression and potential functional recovery after treatment cessation fda.govabbvie.ca. Pharmacokinetic-pharmacodynamic modeling in rats has further refined the understanding of LA's testosterone-suppressive effects nih.gov.

Data Tables

| Cell Line Type | Specific Cell Line | Treatment/Condition | Measured Effect | Result | Reference(s) |

| Prostate Cancer | LNCaP | Leuprolide Acetate (LA) | E-cadherin levels | Upregulated (up to 26-30%) | nih.gov |

| Prostate Cancer | LNCaP | Leuprolide Acetate (LA) | β-catenin expression | Enhanced (up to 18%) | nih.gov |

| Prostate Cancer | LNCaP | Leuprolide Acetate (LA) | γ-catenin expression | Enhanced (up to 40%) | nih.gov |

| Prostate Cancer | LNCaP | Leuprolide Acetate (LA) | bcl-2 mRNA expression | Reduced | iiarjournals.orgspandidos-publications.com |

| Uterine Leiomyoma | Leiomyoma cells | Leuprolide Acetate (LA) | Cell viability | Reduced to 65.7 ± 3.5% | medsci.org |

| Uterine Leiomyoma | Leiomyoma cells | Leuprolide Acetate (LA) | PED/PEA15 expression | Decreased by 50% | oup.comresearchgate.netresearchgate.net |

| Uterine Leiomyoma | Leiomyoma cells | Leuprolide Acetate (LA) | FLIP expression | Decreased by 70% | oup.com |

| Gonadotrope | LβT2 | Leuprolide Acetate (LA) | Apoptotic cells | Increased from 6.2 ± 1.4% to 12 ± 1.5% (1.9-fold) | oup.com |

Compound List

Supprelin (TN)

Histrelin acetate

Leuprolide acetate (LA)

Dihydrotestosterone (DHT)

Epidermal Growth Factor (EGF)

Bcl-2

Bax

FasL

FLIP

PED/PEA15

E-cadherin

N-cadherin

α-catenin

β-catenin

γ-catenin

PI3K

PKB/Akt

BAD

LHβ

FSHβ

GnRH

GnRHR

VEGF-A

IL-1β

Rodent Models for Hormone-Dependent Tumor Inhibition

Preclinical studies have demonstrated leuprolide acetate's efficacy in inhibiting the growth of hormone-dependent tumors in rodent models. Specifically, research has shown its ability to suppress prostatic tumors in Noble and Dunning male rats, as well as DMBA-induced mammary tumors in female rats fda.govillinois.eduglobalrph.comnih.govfda.govonclive.comfda.gov. These models are crucial for understanding how GnRH agonists can impact cancers that rely on sex hormones for growth. In the DMBA-induced mammary carcinoma model in female Sprague-Dawley rats, leuprolide acetate treatment, administered prior to the carcinogen, significantly reduced the incidence of tumor development compared to untreated controls nih.gov. While not as effective as surgical oophorectomy in this specific model, leuprolide's effect was comparable to tamoxifen (B1202), suggesting its potential as a chemopreventive agent in hormone-sensitive cancers nih.gov. Further studies in probasin/SV40 T antigen transgenic rats demonstrated that leuprolide acetate significantly reduced prostate weights and serum testosterone levels, correlating with a reduced incidence of prostatic adenocarcinomas and inhibition of DNA synthesis in neoplastic lesions nih.gov.

Investigations into Gonadal Function Suppression and Reversibility in Animal Models

Leuprolide acetate's mechanism of action involves the suppression of the pituitary-gonadal axis, leading to reduced steroidogenesis. Animal studies have consistently shown that continuous administration of leuprolide acetate results in the suppression of ovarian and testicular steroidogenesis, with these effects being reversible upon discontinuation of the drug fda.govillinois.eduglobalrph.comnih.govfda.govonclive.comrxabbvie.comhemonc.orgfda.govfda.gov. In male rats, administration of leuprolide acetate at various doses led to atrophy of reproductive organs and suppression of reproductive function, which were reversible upon cessation of treatment nih.govhemonc.orghres.ca. Similarly, studies in dogs treated with a sustained-release formulation of leuprolide acetate demonstrated reversible suppression of pituitary-testicular function, including decreased ejaculatory volume and disappearance of morphologically normal spermatozoa, with a complete return to normal spermatogenesis observed 20 weeks after treatment nih.gov. These findings underscore the reversibility of leuprolide acetate's impact on gonadal function in preclinical settings.

Animal Models for Reproductive Axis Modulation

Beyond direct suppression, leuprolide acetate has been investigated for its broader modulation of the reproductive axis in various animal models. It has been used to induce molting in chickens, a process typically triggered by hormonal changes illinois.edunih.govnih.govresearchgate.net. Studies showed that leuprolide acetate administration led to a cessation of egg production and induced molting in hens, with recovery of egg laying occurring faster than in nutritionally deprived groups illinois.edunih.gov. Furthermore, leuprolide acetate has been employed to stimulate rat spermatogenesis and serve as a reversible contraceptive in wapiti (Cervus elaphus nelsoni) illinois.edu.

Murine Models for Endometriosis Research

In the context of endometriosis, a chronic estrogen-dependent disease, leuprolide acetate has been studied in murine models. Research has indicated that leuprolide acetate can effectively reduce serum levels of interferon-gamma (IFN-γ), a pro-inflammatory cytokine often implicated in endometriosis a-jhr.comnih.gov. One study found that leuprolide acetate significantly decreased IFN-γ levels in a mouse model of endometriosis, suggesting a potential anti-inflammatory role beyond its endocrine effects a-jhr.com. While the precise role of IFN-γ in endometriosis is complex and debated, these findings point to leuprolide acetate's influence on inflammatory markers in this disease model a-jhr.comnih.gov.

Exploration of Non-Reproductive System Interactions

GnRHR Expression and Function in Central Nervous System

Emerging research highlights the presence and functional significance of GnRH receptors (GnRHR) in non-reproductive tissues, including the central nervous system (CNS). Studies have detected GnRHR expression in the hippocampus and cortex of the human brain, suggesting that GnRH analogs like leuprolide acetate may exert direct effects on brain function nih.govtandfonline.combioscientifica.com. In rat hippocampal slices, leuprolide acetate has been shown to induce a long-lasting enhancement of synaptic transmission mediated by ionotropic glutamate (B1630785) receptors in CA1 pyramidal neurons bioscientifica.com. Furthermore, leuprolide acetate administration has been associated with improved spatial memory and increased expression of spinophilin and MAP2 proteins in the hippocampus of aged male rats, indicating potential cognitive-enhancing effects nih.gov.

Neurotrophic Properties and Associated Mechanisms in Experimental Models

Leuprolide acetate has demonstrated neurotrophic properties in various experimental models, suggesting roles beyond its endocrine functions. Studies have indicated that leuprolide acetate can promote neuritic outgrowth, increase nerve fiber diameter, and enhance neurofilament expression unirioja.eslasalle.edu.coresearchgate.netresearchgate.netkarger.com. In rat models of spinal cord injury (SCI), leuprolide acetate administration has been shown to improve locomotor activity, promote recovery of spared tissue, and increase the axonal diameter of spinal cord fibers unirioja.eslasalle.edu.coresearchgate.netresearchgate.netneurores.orgneurores.org. Specifically, in a glaucoma model in rats, leuprolide acetate administration was found to improve retinal morphology, promote nerve fiber recovery in the optic nerve, and reduce astrogliosis, suggesting a neuroprotective effect in ocular neurodegenerative conditions unirioja.eslasalle.edu.co.

Data Tables

Table 1: Efficacy of Leuprolide Acetate in DMBA-Induced Mammary Carcinoma Model in Rats

| Treatment Group | Percentage of Rats with Tumors |

| Untreated Control | 78% |

| Oophorectomy | 0% |

| Leuprolide Acetate | 30% |

| Tamoxifen | 21.9% |

Note: This table summarizes findings on tumor incidence in a DMBA-induced rat mammary carcinoma model, comparing leuprolide acetate to oophorectomy and tamoxifen nih.gov.

Table 2: Effects of Leuprolide Acetate on Serum IFN-γ Levels in a Mouse Model of Endometriosis

| Treatment Group | Serum IFN-γ Levels (Mean ± SD) |

| Negative Control | [Value not specified] |

| Positive Control | [Value not specified] |

| Dienogest | Increased |

| Leuprolide Acetate | Decreased |

Note: This table indicates the comparative effect of Leuprolide Acetate and Dienogest on serum Interferon-gamma (IFN-γ) levels in a mouse model of endometriosis. Leuprolide acetate was found to decrease IFN-γ levels a-jhr.com.

Table 3: Neurotrophic Effects of Leuprolide Acetate in Spinal Cord Injury Models

| Model/Observation | Leuprolide Acetate Effect |

| Spinal cord injured rats | Improved locomotor activity, recovery of spared tissue |

| Rats with experimental autoimmune encephalomyelitis | Increased axonal diameter of spinal cord fibers |

| Rat spinal cord neurons (in vitro) | Induced changes in neurite outgrowth, number, and length |

| Optic nerve recovery in glaucoma model (rats) | Promoted recovery of nerve fibers |

Note: This table summarizes various neurotrophic effects observed with leuprolide acetate in different experimental models of neurological injury unirioja.eslasalle.edu.coresearchgate.netresearchgate.netneurores.orgneurores.org.

Compound List

Supprelin (TN)

Leuprolide acetate

Gonadotropin-releasing hormone (GnRH)

Luteinizing hormone (LH)

Follicle-stimulating hormone (FSH)

Testosterone

Dihydrotestosterone

Estrone

Interferon-gamma (IFN-γ)

Vascular Endothelial Growth Factor (VEGF)

Interleukin-2 (IL-2)

Neurotrophin-3

Nerve Growth Factor

Spinophilin

Microtubule-associated protein 2 (MAP2)

Tumor necrosis factor-alpha (TNF-α)

Interleukin-10 (IL-10)

Interleukin-17 (IL-17)

Interleukin-23 (IL-23)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

Interleukin-1 beta (IL-1β)

Myelin basic protein (MBP)

Neurofilaments (NFs)

Dienogest

Tamoxifen

Bromocriptine

Deslorelin

Resveratrol

Atorvastatin

9,10-Dimethyl-1,2-benzanthracene (DMBA)

N-methyl-2-pyrrolidone

Hyaluronic acid

Perforins

Granzymes

Firmicutes

Bacteroidetes

Clostridia

Ruminococcacaeae

Beta-glucuronidase

5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide acetate (salt)Supprelin (TN): Preclinical Investigations into Leuprolide Acetate's Efficacy and Mechanisms

Supprelin (TN) is a brand name for leuprolide acetate, a synthetic analog of gonadotropin-releasing hormone (GnRH). Leuprolide acetate functions as a GnRH agonist, primarily known for its ability to suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This suppression leads to a subsequent decrease in the production of sex steroids, such as testosterone and estrogen, effectively mimicking a state of chemical castration or menopause fda.govillinois.edunih.govglobalrph.comtandfonline.comnih.govfda.gov. While its primary applications are in managing hormone-dependent conditions like prostate cancer, endometriosis, and uterine fibroids, preclinical research has explored its broader mechanistic actions and potential in various physiological systems. This article focuses on the preclinical findings related to leuprolide acetate's effects on hormone-dependent tumor inhibition, gonadal function, reproductive axis modulation, non-reproductive system interactions, and its role in specific disease models.

Preclinical Models and Mechanistic Investigations of Leuprolide Acetate

Exploration of Non-Reproductive System Interactions

GnRHR Expression and Function in Central Nervous System

Emerging research highlights the presence and functional significance of GnRH receptors (GnRHR) in non-reproductive tissues, including the central nervous system (CNS). Studies have detected GnRHR expression in the hippocampus and cortex of the human brain, suggesting that GnRH analogs like leuprolide acetate may exert direct effects on brain function nih.govtandfonline.combioscientifica.com. In rat hippocampal slices, leuprolide acetate has been shown to induce a long-lasting enhancement of synaptic transmission mediated by ionotropic glutamate (B1630785) receptors in CA1 pyramidal neurons bioscientifica.com. Furthermore, leuprolide acetate administration has been associated with improved spatial memory and increased expression of spinophilin and MAP2 proteins in the hippocampus of aged male rats, indicating potential cognitive-enhancing effects nih.gov.

Neurotrophic Properties and Associated Mechanisms in Experimental Models

Leuprolide acetate has demonstrated neurotrophic properties in various experimental models, suggesting roles beyond its endocrine functions. Studies have indicated that leuprolide acetate can promote neuritic outgrowth, increase nerve fiber diameter, and enhance neurofilament expression unirioja.eslasalle.edu.coresearchgate.netresearchgate.netkarger.com. In rat models of spinal cord injury (SCI), leuprolide acetate administration has been shown to improve locomotor activity, promote recovery of spared tissue, and increase the axonal diameter of spinal cord fibers unirioja.eslasalle.edu.coresearchgate.netresearchgate.netneurores.orgneurores.org. Specifically, in a glaucoma model in rats, leuprolide acetate administration was found to improve retinal morphology, promote nerve fiber recovery in the optic nerve, and reduce astrogliosis, suggesting a neuroprotective effect in ocular neurodegenerative conditions unirioja.eslasalle.edu.co.

Data Tables

Table 1: Efficacy of Leuprolide Acetate in DMBA-Induced Mammary Carcinoma Model in Rats

| Treatment Group | Percentage of Rats with Tumors |

| Untreated Control | 78% |

| Oophorectomy | 0% |

| Leuprolide Acetate | 30% |

| Tamoxifen | 21.9% |

Note: This table summarizes findings on tumor incidence in a DMBA-induced rat mammary carcinoma model, comparing leuprolide acetate to oophorectomy and tamoxifen nih.gov.

Table 2: Effects of Leuprolide Acetate on Serum IFN-γ Levels in a Mouse Model of Endometriosis

| Treatment Group | Serum IFN-γ Levels |

| Negative Control | Not specified |

| Positive Control | Not specified |

| Dienogest | Increased |

| Leuprolide Acetate | Decreased |

Note: This table indicates the comparative effect of Leuprolide Acetate and Dienogest on serum Interferon-gamma (IFN-γ) levels in a mouse model of endometriosis. Leuprolide acetate was found to decrease IFN-γ levels a-jhr.com.

Table 3: Neurotrophic Effects of Leuprolide Acetate in Spinal Cord Injury and Glaucoma Models

| Model/Observation | Leuprolide Acetate Effect |

| Spinal cord injured rats | Improved locomotor activity, recovery of spared tissue |

| Rats with experimental autoimmune encephalomyelitis | Increased axonal diameter of spinal cord fibers |

| Rat spinal cord neurons (in vitro) | Induced changes in neurite outgrowth, number, and length |

| Optic nerve recovery in glaucoma model (rats) | Promoted recovery of nerve fibers |

Note: This table summarizes various neurotrophic effects observed with leuprolide acetate in different experimental models of neurological injury unirioja.eslasalle.edu.coresearchgate.netresearchgate.netneurores.orgneurores.org.

Compound List

Supprelin (TN)

Leuprolide acetate

Gonadotropin-releasing hormone (GnRH)

Luteinizing hormone (LH)

Follicle-stimulating hormone (FSH)

Testosterone

Dihydrotestosterone (B1667394)

Estrone

Interferon-gamma (IFN-γ)

Vascular Endothelial Growth Factor (VEGF)

Interleukin-2 (IL-2)

Neurotrophin-3

Nerve Growth Factor

Spinophilin

Microtubule-associated protein 2 (MAP2)

Tumor necrosis factor-alpha (TNF-α)

Interleukin-10 (IL-10)

Interleukin-17 (IL-17)

Interleukin-23 (IL-23)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

Interleukin-1 beta (IL-1β)

Myelin basic protein (MBP)

Neurofilaments (NFs)

Dienogest

Tamoxifen

Bromocriptine

Deslorelin

Resveratrol

Atorvastatin

9,10-Dimethyl-1,2-benzanthracene (DMBA)

N-methyl-2-pyrrolidone

Hyaluronic acid

Perforins

Granzymes

Firmicutes

Bacteroidetes

Clostridia

Ruminococcacaeae

Beta-glucuronidase

5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide acetate (salt)

Chemical Synthesis and Analog Design of Leuprolide Acetate

Synthetic Methodologies for Leuprolide Acetate (B1210297) Production

The synthesis of a complex peptide like leuprolide acetate requires precise and controlled chemical strategies to assemble the nine amino acid residues in the correct sequence and with the desired stereochemistry. nih.gov Both solution-phase and solid-phase peptide synthesis techniques, as well as hybrid approaches, have been employed for its production. google.comjustia.com

Solution-phase synthesis is a classical method for peptide production that involves the sequential coupling of amino acids in a homogenous reaction mixture. google.com This technique offers scalability and allows for the purification of intermediates at each step, ensuring high purity of the final product. cpcscientific.com

One notable solution-phase methodology for leuprolide synthesis involves a convergent approach where smaller peptide fragments are synthesized and then coupled together. cpcscientific.com For instance, a four-dimer fragment synthesis strategy has been described:

Boc-Arg(Mtr)-Pro-NHEt

Boc-D-Leu-Leu-OAllyl

Fmoc-Ser(tBu)-Tyr(tBu)-OAllyl

Pyr-His(Trt)-OMe cpcscientific.com

These fragments are then systematically combined, and after a final deprotection step, leuprolide is obtained. cpcscientific.com The choice of protecting groups for the reactive side chains of the amino acids is critical to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), Trt (trityl), tBu (tert-butyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). google.comcpcscientific.com

The coupling of the amino acid or peptide fragments is facilitated by activating agents. A variety of coupling reagents can be utilized, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DCC (N,N'-dicyclohexylcarbodiimide). cpcscientific.com

While solution-phase synthesis is well-suited for large-scale manufacturing, it can be a time-consuming and labor-intensive process. cpcscientific.com

Structure-Activity Relationship (SAR) Studies of Leuprolide Acetate and GnRH Analogs

The development of leuprolide acetate was guided by extensive structure-activity relationship (SAR) studies aimed at improving upon the properties of the native GnRH. The goal was to create a more potent and stable analog with a longer duration of action.

A key modification in leuprolide is the substitution of the glycine (B1666218) residue at position 6 of the native GnRH with a D-amino acid, specifically D-leucine. mdpi.comdrugbank.com This strategic change has a profound impact on the molecule's biological activity and stability.

The incorporation of a D-amino acid at this position makes the peptide more resistant to enzymatic degradation, as most proteases are specific for L-amino acids. mdpi.com This increased stability leads to a significantly longer plasma half-life compared to the native hormone. drugbank.com The half-life of leuprolide is approximately three hours, a substantial increase from the three to four minutes of endogenous GnRH. nih.govdrugbank.com

Furthermore, the D-amino acid substitution enhances the binding affinity of the analog to the GnRH receptor. mdpi.com Studies have shown that the substitution of glycine at position 6 with various D-amino acids leads to analogs with significantly greater gonadotropin-releasing activities. nih.govacs.org The potency of these analogs often correlates with the lipophilic character and size of the D-amino acid side chain. nih.gov For example, the relative potencies of GnRH analogs with different D-amino acid substitutions at position 6 have been reported as follows:

| Analog | Relative Potency (compared to LH-RH) |

|---|---|

| [D-Glu6]-LH-RH | 1.8 |

| [D-Ala6]-LH-RH | 7.0 |

| [D-Leu6]-LH-RH | 9.0 |

| [D-Phe6]-LH-RH | 10 |

| [D-Trp6]-LH-RH | 13 |

This enhanced potency and prolonged half-life contribute to the super-agonist activity of leuprolide. nih.gov

Another critical modification in the structure of leuprolide is at the C-terminus. The native GnRH has a glycine amide at position 10. In leuprolide, this is replaced with an N-ethylamide group. This modification further enhances the peptide's resistance to enzymatic degradation by carboxypeptidases, which would otherwise cleave the C-terminal amino acid.

The C-terminal modification is also important for receptor binding. nih.gov The ethylamide group contributes to a more stable conformation of the peptide, which is favorable for its interaction with the GnRH receptor. chemrxiv.org The combination of the D-amino acid substitution at position 6 and the N-ethylamide at the C-terminus results in a highly potent and stable GnRH agonist.

Design and Development of Advanced Drug Delivery Systems in Research

Due to its short half-life, even with the chemical modifications, frequent administration of leuprolide acetate would be necessary to maintain therapeutic effects. To overcome this, advanced drug delivery systems have been developed to provide sustained release of the drug over extended periods, ranging from one to several months.

Among the most successful sustained-release technologies for leuprolide acetate are polymeric microspheres. kinampark.com These are biocompatible and biodegradable microparticles that encapsulate the drug and release it in a controlled manner as the polymer matrix degrades. kinampark.comsemanticscholar.org The most commonly used polymers for this purpose are poly(lactide-co-glycolide) (PLGA) and poly(lactic acid) (PLA). ijper.orgnih.gov

These polymers are versatile and their degradation rate can be tailored by altering the ratio of lactic acid to glycolic acid, the molecular weight of the polymer, and the particle size. jst.go.jp For example, a one-month release formulation was achieved using a PLGA polymer with a 75/25 lactide to glycolide (B1360168) ratio and a molecular weight of 14 kDa. kinampark.comjst.go.jp For a three-month release profile, a PLA polymer with a molecular weight of 15 kDa was utilized. kinampark.com

The leuprolide acetate is typically encapsulated within the microspheres using a double emulsion solvent evaporation technique (w/o/w). ijper.orgijpcbs.com This method involves dissolving the drug in an aqueous phase, which is then emulsified in an organic phase containing the polymer. This primary emulsion is then further emulsified in a larger aqueous phase, and the organic solvent is removed by evaporation, leading to the formation of solid microspheres with the drug entrapped within. ijpcbs.com

The release of leuprolide from these microspheres generally occurs in three phases: an initial burst release of the drug located on the surface of the microspheres, a diffusion-controlled release phase, and finally, a release phase dominated by the erosion of the polymer matrix. nih.gov The goal is to minimize the initial burst and achieve a near zero-order release profile to maintain steady therapeutic drug levels. kinampark.comnih.gov

In-situ Forming Polymeric Systems (e.g., PLGA with N-methyl-2-pyrrolidone solvent)

In-situ forming polymeric systems represent a significant advancement in leuprolide delivery. A prominent example is a formulation composed of the biodegradable polymer poly(lactic-co-glycolide) (PLGA) dissolved in a biocompatible organic solvent, N-methyl-2-pyrrolidone (NMP). nih.govnih.govkinampark.com This liquid formulation is injected subcutaneously, where it forms a solid or semi-solid implant in place. kinampark.commdpi.com

The mechanism of depot formation involves a process called phase inversion. nih.govnih.gov Upon injection into the aqueous environment of the subcutaneous tissue, the water-miscible NMP diffuses out of the polymer solution, while water from the surrounding tissue diffuses in. kinampark.commdpi.com This solvent exchange causes the PLGA to precipitate and solidify, entrapping the leuprolide acetate within the newly formed polymer matrix. kinampark.com The resulting implant acts as a depot, releasing the drug over an extended period. nih.govnih.gov The characteristics of the implant, such as its porosity and structure, are influenced by the polymer concentration and the rate of solvent exchange. nih.govnih.gov

Research into Drug Release Kinetics from Polymer Matrices

The release of leuprolide from PLGA matrices is a complex process governed by several mechanisms and typically follows a multiphasic pattern. mdpi.comjst.go.jp

Initial Burst Release : A significant portion of the drug is often released within the first 24 hours. nih.govnih.govnih.gov This is attributed to the rapid release of leuprolide located on or near the surface of the polymer matrix as the implant solidifies. mdpi.comnih.gov The magnitude of this burst can be influenced by factors such as drug loading, polymer concentration, and the initial porosity of the implant. complexgenerics.orgijper.org Studies have shown this initial burst can be around 14% of the total drug load in some in-vitro models. nih.gov

Diffusion-Controlled Release : Following the initial burst, drug release is primarily controlled by the diffusion of leuprolide through the water-filled pores and channels that form within the polymer matrix. mdpi.comresearchgate.net As water penetrates the implant, it creates pathways for the dissolved drug to escape. nih.gov

Erosion-Controlled Release : Over time, the PLGA polymer itself begins to degrade through hydrolysis of its ester linkages into lactic and glycolic acids. nih.govjst.go.jp This bulk erosion of the matrix contributes to the release of the remaining entrapped drug. mdpi.comresearchgate.net The degradation rate of the polymer is a key factor in determining the duration of drug release and can be modulated by altering the polymer's molecular weight and the lactide-to-glycolide ratio. nih.govcomplexgenerics.org

Interactive Table: Phases of Leuprolide Release from PLGA Matrix

| Release Phase | Primary Mechanism(s) | Key Influencing Factors | Typical Duration |

| Phase 1: Initial Burst | Surface drug dissolution, rapid diffusion from porous structure. mdpi.comnih.gov | Drug loading, particle size, porosity, polymer properties. complexgenerics.orgijper.org | First 24-72 hours. nih.gov |

| Phase 2: Lag/Diffusion | Drug diffusion through water-filled channels in the polymer matrix. nih.govmdpi.com | Polymer hydrophilicity, pore network structure, water uptake. researchgate.net | Days to weeks. mdpi.com |

| Phase 3: Erosion | Bulk erosion of the PLGA polymer matrix via hydrolysis. nih.govjst.go.jp | Polymer molecular weight, lactide/glycolide ratio, temperature, pH. nih.govcomplexgenerics.orgresearchgate.net | Weeks to months. jst.go.jp |

Emerging Research Directions and Future Perspectives for Leuprolide Acetate

Comprehensive Analysis of GnRHR Distribution and Function in Diverse Extra-Pituitary Tissues

Once thought to be confined primarily to the pituitary gland, the gonadotropin-releasing hormone receptor (GnRHR) is now understood to be widely distributed throughout the body. Research has identified GnRHR expression in a multitude of extra-pituitary tissues, suggesting that leuprolide acetate's biological influence may be far broader than its established effects on the hypothalamic-pituitary-gonadal axis.

GnRH receptors have been detected in numerous reproductive tissues, including the ovaries, testes, endometrium, myometrium, prostate, breast, and placenta. fupress.netnih.gov The presence of both GnRH and its receptor in these locations suggests a potential for local, autocrine, or paracrine signaling that is independent of pituitary control. Beyond the reproductive system, GnRHR expression has been confirmed in a diverse array of non-reproductive tissues and cells. nih.gov This includes the liver, heart, muscles, and even melanoma cells. nih.gov Of particular interest to neuroscience is the discovery of GnRHR in the human brain, specifically in the hippocampus and cortex, indicating that GnRH analogs like leuprolide acetate (B1210297) could directly modulate brain function. utwente.nl

Table 1: Documented Presence of GnRH Receptors in Extra-Pituitary Tissues

| Tissue Category | Specific Tissues and Cells | Supporting Citations |

|---|---|---|

| Reproductive | Ovary, Testes, Endometrium, Myometrium, Prostate, Breast, Placenta | fupress.netnih.gov |

| Non-Reproductive | Liver, Heart, Muscles, Melanoma Cells, Lymphocytes | nih.gov |

| Central Nervous System | Hippocampus, Cortex | utwente.nl |

Elucidation of Complex Molecular Mechanisms in Non-Gonadal Systems

The discovery of extra-pituitary GnRH receptors has prompted investigations into their signaling mechanisms, revealing significant differences from the classical pathways observed in pituitary gonadotropes. In the pituitary, GnRHR activation predominantly involves the Gαq-11-phospholipase C signal transduction pathway. elsevierpure.com However, in non-pituitary targets, this pathway is not the primary mediator of GnRH actions. elsevierpure.com

Instead, research indicates that in peripheral tissues, GnRH receptor activation often utilizes the Gαi pathway, which leads to the inhibition of cyclic AMP (cAMP) production. fupress.net This divergence in signaling helps explain how leuprolide acetate can elicit different, and sometimes opposite, cellular responses in various tissues. elsevierpure.com Furthermore, emerging evidence points to complex cross-talk between GnRHR and growth factor receptors. elsevierpure.com The molecular consequences of GnRHR activation in these extra-pituitary cells are multifaceted, influencing processes such as:

Cell Proliferation: GnRH has been shown to play a role in regulating cell growth in various tissues. elsevierpure.com

Tumor Progression: Research has implicated extra-pituitary GnRH signaling in tumor progression, including metastasis and angiogenesis. elsevierpure.com

Cytoskeletal Remodeling: GnRHR can influence the actin cytoskeleton through the regulation of small Rho GTPases. elsevierpure.com

Cell Adhesion and Invasion: The expression and activity of adhesion molecules like integrins and proteolytic enzymes such as matrix metalloproteinases can be modulated by GnRH signaling. elsevierpure.com

These distinct molecular mechanisms underscore a more complex role for leuprolide acetate than previously understood, extending its potential physiological impact well beyond hormonal suppression. utwente.nl

Research into Potential Modulatory Roles in Neurodegenerative Processes (e.g., Alzheimer's disease research)

A particularly compelling area of emerging research is the investigation of leuprolide acetate as a potential therapeutic agent for Alzheimer's disease (AD). This line of inquiry is supported by a growing body of preclinical, epidemiological, and clinical data. researchgate.netresearchgate.net The proposed mechanism extends beyond the suppression of sex steroids and focuses on the reduction of gonadotropins, specifically luteinizing hormone (LH), which has been implicated in the pathology of AD. jst.go.jp

Epidemiological studies have provided initial clues, with one large-scale analysis indicating that men treated with leuprolide acetate for prostate cancer had a significantly decreased risk of developing Alzheimer's disease compared to those who did not receive the drug. researchgate.netresearchgate.net

Table 2: Summary of Key Clinical Findings in Alzheimer's Disease Research

| Study Population | Intervention | Key Finding | Supporting Citations |

|---|---|---|---|

| Women (65+) with mild to moderate AD | Leuprolide Acetate (Lupron Depot) + Acetylcholinesterase Inhibitor (AChEI) | Cognitive function was preserved (stabilized memory loss) over 48 weeks in the high-dose group. | researchgate.netnih.gov |

| Men with prostate cancer (epidemiological study) | Leuprolide Acetate (Lupron Depot) | Showed a 34% to 55% decreased risk of developing Alzheimer's disease. | researchgate.netresearchgate.net |

This promising interaction between leuprolide acetate and AChEIs suggests a potential synergistic effect that warrants further investigation for the treatment of Alzheimer's disease. researchgate.netnih.gov

Investigation of Direct Cellular Effects Beyond Pituitary Gonadotropin Suppression

The widespread distribution of GnRH receptors allows for the direct action of leuprolide acetate on various cell types, independent of its suppressive effects on the pituitary. Research into these direct effects has revealed significant roles in cellular regulation, particularly in the context of cancer. elsevierpure.comtandfonline.com

Studies on prostate cancer cells, for example, have demonstrated that GnRH agonists can directly inhibit the growth of certain neoplasms. researchgate.net One of the intriguing mechanisms discovered is that continuous treatment with leuprolide acetate can lead to an upregulation of GnRH receptors on the surface of prostate cancer cells. fupress.netnih.gov This increase in receptor expression, observed in both androgen-sensitive and androgen-insensitive cell lines, may sustain the cellular response to the drug even as the cancer progresses to a hormone-unresponsive state. fupress.netnih.gov

Beyond cell proliferation, direct GnRH signaling in extra-pituitary tissues is involved in regulating:

Apoptosis: The programmed cell death process can be influenced by GnRH analogs in certain cancer cells.

Cell Adhesion: The expression of proteins involved in cell-to-cell and cell-to-matrix adhesion can be modulated.

Gene Expression: Leuprolide acetate can alter the expression of various genes and proteins that regulate growth and differentiation.

The ability of leuprolide acetate to act directly on tissue GnRH receptors to modulate fundamental cellular processes represents a significant expansion of its known biological activities. utwente.nl

Development of Novel Research Tools and Methodologies Based on Leuprolide Acetate

Leuprolide acetate is not only a subject of research but is also being utilized as a tool to develop and refine novel scientific methodologies. Its well-characterized interaction with the GnRH receptor makes it an ideal agent for probing cellular mechanics and for advancing drug delivery technologies.

A prime example is its use in single-molecule force spectroscopy with Atomic Force Microscopy (AFM). nih.gov In these studies, leuprolide acetate molecules are attached to the AFM tip to directly measure the binding forces and interaction dynamics with GnRH receptors on the surface of living cells, such as prostate cancer cells. fupress.netnih.gov This methodology provides unprecedented insight into ligand-receptor interactions, helping to characterize receptor bond strength and topographical distribution on the cell membrane. fupress.netnih.gov Such detailed information is valuable for understanding the mechanics of receptor activation and could guide the structural optimization of future GnRH analogs. nih.gov

Furthermore, leuprolide acetate serves as a model peptide in the development and evaluation of new drug delivery systems. nih.govkinampark.com Researchers use it to test novel formulations, such as injectable in-situ forming implants and microspheres, designed for sustained release. nih.govelsevierpure.comnih.gov Methodologies are being developed to improve the in-vitro evaluation of these formulations, including high-throughput assays based on leuprolide's intrinsic fluorescence, which offer a rapid and sensitive alternative to traditional HPLC methods. nih.gov The development of in vitro-in vivo correlations (IVIVCs) for leuprolide-loaded microspheres is another critical area, aiming to create reliable laboratory models that can accurately predict the in-vivo performance of these complex formulations. kinampark.commdpi.com

Q & A

Q. What validation steps are critical for Supprelin (TN) biomarker studies (e.g., gonadotropin suppression)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.